molecular formula C13H21N B13286955 (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13286955
M. Wt: 191.31 g/mol
InChI Key: CPMDGMLDZDDWJD-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C₁₃H₂₁N It is a derivative of amine, characterized by the presence of a propan-2-yl group and a 2,4,5-trimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethylbenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
  • (Propan-2-yl)[(2,3,5-trimethylphenyl)methyl]amine
  • (Propan-2-yl)[(2,4,5-trimethylphenyl)ethyl]amine

Comparison: (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Biological Activity

Introduction

The compound (Propan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine , a tertiary amine, has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Structure and Synthesis

The chemical structure of this compound features a propan-2-yl group attached to a 2,4,5-trimethylphenyl moiety. This configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including:

  • Alkylation reactions : Utilizing alkyl halides to introduce the propan-2-yl group.
  • Reduction processes : Converting suitable precursors into the desired amine form.

Interaction with Biological Molecules

Research indicates that this compound interacts with several biological targets. Notably, it may influence the activity of enzymes involved in neurotransmitter metabolism and signaling pathways. For example, it has been suggested that similar compounds exhibit inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), which plays a crucial role in catecholamine synthesis.

Impact on Cell Signaling

The compound has shown potential to modulate key signaling pathways within cells. For instance:

  • Cyclic AMP (cAMP) Pathway : It may influence cAMP levels, thereby affecting downstream signaling cascades.
  • Gene Expression : Alterations in gene expression profiles have been observed in response to treatments with related amines.

Dosage and Toxicity

Research demonstrates that the biological effects of this compound are dosage-dependent. Low concentrations may yield minimal effects, while higher doses could lead to significant physiological changes:

Dosage RangeObserved Effects
Low (<10 µM)Minimal impact on cellular functions
Moderate (10-50 µM)Modulation of signaling pathways
High (>50 µM)Potential toxicity; alterations in liver and kidney function

Molecular Interactions

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : Acting as an inhibitor for enzymes like PNMT.
  • Receptor Modulation : Potentially interacting with neurotransmitter receptors.

Computational Studies

Computational methods such as molecular docking studies provide insights into the binding affinities and modes of action of this compound with its targets. These studies suggest that structural modifications can enhance or diminish biological activity .

Neuropharmacological Studies

Several studies have investigated the neuropharmacological potential of structurally related compounds. For instance:

  • Antidepressant Activity : Compounds similar to this compound have been associated with antidepressant effects through serotonin reuptake inhibition.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Toxicological Assessments : Evaluations in animal models indicate that high doses may lead to adverse effects on organ systems, necessitating careful dosage considerations in therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with other amine compounds reveals variations in biological activities based on structural differences:

Compound NameStructureBiological ActivityUnique Features
1-(4-Methoxyphenyl)-N-methylpropan-2-amineStructureAntidepressantContains a methoxy group
1-(3-Chlorophenyl)-N,N-dimethylpropan-2-amineStructureAntidepressantChlorine substituent enhances lipophilicity
N,N-Diethyl-m-toluamideStructureInsect repellentCommonly used as a repellent

This table illustrates how modifications in substituents can significantly affect the biological profile of amine-based compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C13H21N/c1-9(2)14-8-13-7-11(4)10(3)6-12(13)5/h6-7,9,14H,8H2,1-5H3

InChI Key

CPMDGMLDZDDWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CNC(C)C)C

Origin of Product

United States

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